![molecular formula C17H14ClN3O4 B5002533 2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide](/img/structure/B5002533.png)
2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide
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Overview
Description
2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a hydrazide derivative of benzohydrazide that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of microbial pathogens. It has also been found to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide in lab experiments is its versatility and potential for a wide range of applications. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
Further research is needed to fully understand the mechanism of action of 2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide and its potential applications in medicine, agriculture, and environmental science. Some possible future directions include investigating its efficacy in treating neurodegenerative diseases, exploring its potential as a natural pesticide, and studying its effects on soil microbial communities.
Synthesis Methods
The synthesis of 2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide involves the reaction of 4-chloro-3-formylcoumarin with hydrazine hydrate to form 4-chloro-3-hydrazinocoumarin. This intermediate product is then reacted with 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl chloride to form the final product.
Scientific Research Applications
2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential to treat diabetes and neurodegenerative diseases.
properties
IUPAC Name |
2-amino-N'-[(E)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-7-5-10(6-8-11)14(22)9-15(23)17(25)21-20-16(24)12-3-1-2-4-13(12)19/h1-9,22H,19H2,(H,20,24)(H,21,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOZIWJEHQBED-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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